methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both an oxadiazole and a pyrrole ring in its structure. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and biological activity, while the pyrrole ring is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative to form the oxadiazole ring . This intermediate can then be reacted with a pyrrole derivative under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrrole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: The stability of the oxadiazole ring makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the pyrrole ring.
Mechanism of Action
The mechanism of action of methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The oxadiazole ring could interact with metal ions or other biomolecules, while the pyrrole ring might participate in hydrogen bonding or π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar stability and biological activity.
Pyrrole Derivatives: Compounds with the pyrrole ring are common in medicinal chemistry and have a wide range of biological activities.
Uniqueness
Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate is unique in that it combines both the oxadiazole and pyrrole rings in a single molecule. This combination can result in unique biological activities and properties that are not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(17-21-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBVBXYJJNRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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